molecular formula C20H25ClN4O B3606682 1-[2-[4-(4-Chloro-3-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea

1-[2-[4-(4-Chloro-3-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea

Cat. No.: B3606682
M. Wt: 372.9 g/mol
InChI Key: JFRJGXUCPYKVOI-UHFFFAOYSA-N
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Description

1-[2-[4-(4-Chloro-3-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively . This compound is of interest in scientific research due to its potential biological activities and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-(4-Chloro-3-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea typically involves multiple steps. One common method includes the Mannich reaction, which incorporates the piperazine ring into the compound . The reaction conditions often involve the use of solvents like dichloromethane and bases such as sodium carbonate . The process may also include steps like cyclization and deprotection to achieve the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced techniques like microwave irradiation can also enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-(4-Chloro-3-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dichloromethane, sodium carbonate, and bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

1-[2-[4-(4-Chloro-3-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[4-(4-Chloro-3-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can modulate various biological activities by binding to receptors or enzymes . This interaction can lead to changes in cellular processes, such as inhibition of bacterial growth or modulation of neurotransmitter release .

Properties

IUPAC Name

1-[2-[4-(4-chloro-3-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O/c1-16-15-18(7-8-19(16)21)25-13-11-24(12-14-25)10-9-22-20(26)23-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRJGXUCPYKVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)CCNC(=O)NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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